Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
Description
Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-hydroxyphenylamino substituent at position 4 and a methylthio group at position 2 of the pyrimidine ring. The ethyl carboxylate moiety at position 5 enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry. This compound is structurally analogous to several pyrimidine-based inhibitors and dihydropyrimidinones (DHPMs), which are known for their pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-13(19)11-8-15-14(21-2)17-12(11)16-9-4-6-10(18)7-5-9/h4-8,18H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNSQCIAYGAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl3)-Mediated Chlorination
POCl3 is the most widely used reagent for converting hydroxyl groups to chlorides. In a representative procedure, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (50 g, 0.234 mol) is refluxed with POCl3 (110 mL, 1.17 mol) and N,N-diethylaniline (70 mL, 0.28 mol) for 5 hours. The crude product is neutralized with aqueous NaHCO3 and extracted with ethyl acetate, yielding 42 g (77%) of the 4-chloro derivative.
Key Variables:
Table 1: Optimization of POCl3-Based Chlorination
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Neat POCl3 | N,N-Diethylaniline | 5 | 77 |
| 2 | Acetonitrile | None | 6 | 77 |
| 3 | Neat POCl3 | None | 7 | 40 |
Thionyl Chloride (SOCl2)-Mediated Chlorination
An alternative method uses SOCl2 under milder conditions. Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (30 g, 140 mmol) reacts with SOCl2 (20 g, 168 mmol) at 60°C for 3 hours, yielding 30.1 g (92%) of the 4-chloro product after crystallization. This method avoids toxic POCl3 but requires careful temperature control to prevent over-chlorination.
Nucleophilic Aromatic Substitution (SNAr) with 4-Aminophenol
The 4-chloro intermediate undergoes SNAr with 4-aminophenol to introduce the (4-hydroxyphenyl)amino group.
Conventional Thermal Amination
In a protocol adapted from ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate synthesis, the 4-chloro derivative (8.0 g, 34.4 mmol) is reacted with 4-aminophenol (1.1 equiv) in tetrahydrofuran (THF, 70 mL) with triethylamine (1.1 equiv) at room temperature for 12–24 hours. After workup, the product is isolated via flash chromatography.
Critical Parameters:
Photoredox Catalysis Under Aerobic Conditions
A photoredox method using eosin Y as a catalyst offers a green alternative. The 4-chloro intermediate (0.10 mmol), 4-aminophenol (0.12 mmol), and K2CO3 (0.20 mmol) in methanol/water (5:0.5 mL) are irradiated with 450 nm blue LEDs under air. This method achieves full conversion in 2–5 hours with yields comparable to thermal methods (75–90%).
Advantages:
-
Avoids harsh bases (e.g., DBU) that may deprotonate the phenolic –OH group.
-
Ambient temperature minimizes side reactions.
Table 2: Photoredox vs. Thermal Amination
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Thermal | Triethylamine | 24 | 85* |
| Photoredox | Eosin Y | 3 | 90 |
*Estimated from analogous reactions.
Challenges and Mitigation Strategies
Protecting Group Management
The phenolic –OH group in 4-aminophenol may necessitate protection (e.g., as a silyl ether) to prevent undesired side reactions during amination. Deprotection with tetrabutylammonium fluoride (TBAF) post-reaction restores the hydroxyl functionality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different pyrimidine derivatives with varying functional groups.
Scientific Research Applications
Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, while the pyrimidine ring can participate in coordination with metal ions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Physicochemical Properties
Biological Activity
Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, also known as TOSLAB 803302, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic implications.
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 333.41 g/mol
- CAS Number : 211230-35-2
The compound's biological activity can be attributed to its structural features, which allow it to interact with specific biological targets. Notably, it has been studied for its ability to inhibit the STAT6 signaling pathway, which is crucial in mediating allergic responses and Th2 cell differentiation. The inhibition of STAT6 can potentially provide a therapeutic avenue for treating allergic conditions such as asthma and atopic dermatitis .
1. STAT6 Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory effects on STAT6 with varying IC50 values. For instance, one study reported an IC50 value of 21 nM for a related compound in inhibiting STAT6 activity . This suggests a strong potential for developing anti-allergic therapies.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 21.3 µM to 28.3 µM against A549 and MCF-7 cell lines, indicating moderate to high anticancer activity .
3. Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. While specific data on this compound's cholinesterase inhibitory activity were not detailed in the available literature, related compounds have shown promising results in this regard, suggesting potential applications in treating neurodegenerative diseases .
Case Study: Antiallergic Activity
A study synthesized several pyrimidine derivatives, including this compound, and assessed their effects on IL-4-induced Th2 differentiation in mouse spleen T cells. The results indicated that these compounds could significantly inhibit Th2 differentiation without affecting Th1 differentiation, highlighting their selective action .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate?
The synthesis typically involves multi-step procedures. A general approach includes:
- Step 1 : Formation of the pyrimidine core via condensation reactions, often using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a precursor ( ).
- Step 2 : Substitution of the chlorine atom with a 4-hydroxyphenylamino group under reflux conditions, employing coupling reagents like HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) to facilitate amide bond formation ().
- Purification : Extraction with ethyl acetate, rotary evaporation, and crystallization using solvent systems such as DMSO:Water (5:5) ().
Q. How is the purity and structural integrity of this compound typically assessed?
- Chromatography : HPLC or TLC to assess purity ().
- Spectroscopy : H/C NMR to confirm functional groups and regiochemistry (e.g., distinguishing methylthio vs. methylsulfonyl groups) ().
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related pyrimidine derivatives ().
- Mass spectrometry : To verify molecular weight and fragmentation patterns ().
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance reactivity in substitution reactions ().
- Temperature control : Reflux conditions (e.g., 40–45°C) balance reaction rate and intermediate stability ().
- Catalysts : HBTU improves coupling efficiency in amide bond formation ().
- Comparative analysis : Testing analogs (e.g., methylthio vs. methylsulfonyl groups) to evaluate steric/electronic effects on yield ().
Q. How do structural modifications influence the compound's biological activity?
- Functional group variations :
- The tert-butoxycarbonyl group in analogs enhances stability but reduces reactivity compared to unprotected amines ().
- Methylthio groups contribute to hydrophobic interactions with biological targets, whereas methylsulfonyl groups increase polarity, altering binding affinity ().
- Structure-activity relationship (SAR) studies : Systematic replacement of substituents (e.g., 4-hydroxyphenyl vs. 4-methoxybenzyl) to correlate structural features with enzymatic inhibition or receptor modulation ().
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Hygroscopic intermediates : Storage at 2–8°C in dry, dark conditions prevents decomposition ( ).
- Crystallinity issues : Slow evaporation or solvent layering improves crystal formation for X-ray studies ().
- Signal overlap in NMR : Deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) resolve complex proton environments ().
- Isomeric impurities : Gradient elution in HPLC separates regioisomers ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
